13-Epimanool

Nuclear Receptor Pharmacology Drug Metabolism Xenobiotic Sensing

13-Epimanool (CAS 596-85-0) is the (13S)-hydroxy labdane diterpenoid essential for reproducible hCAR nuclear receptor studies. Unlike manool (13R, partial agonist) or sclareol (antagonist), 13-epimanool is a distinct weak partial agonist—critical for stereochemistry-dependent SAR investigations in drug metabolism research. Also validated as an analytical reference standard for Picea abies bud oil (8.11–8.17% abundance) and Salvia officinalis authentication via GC‑MS/HPLC. Serves as a core scaffold for cytotoxic rhamnopyranoside derivatization. Procure high‑purity 13‑epimanool to eliminate stereochemistry‑driven functional divergence and ensure experimental reproducibility across hCAR activation assays, phytochemical fingerprinting, and medicinal chemistry programs.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
CAS No. 596-85-0
Cat. No. B191784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Epimanool
CAS596-85-0
Synonyms(4aR)-trans-5-(1,5,5,8aS-Tetramethyl-2-methylenedecahydro-1-naphthalenyl)-(3R)-methyl-1-penten-3-ol
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C
InChIInChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1
InChIKeyCECREIRZLPLYDM-RAUXBKROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Epimanool (CAS 596-85-0) Technical Baseline for Scientific Procurement


13-Epimanool (CAS 596-85-0) is a labdane-type diterpenoid secondary metabolite characterized by a core decalin skeleton with double bonds at positions 8(17) and 14, and a stereochemically defined (13S)-hydroxy group . Naturally occurring in diverse botanical sources including Salvia officinalis (common sage), Picea abies (Norway spruce), Torreya nucifera, and Croton species, this compound serves as a foundational scaffold for semi-synthetic derivatives and as a reference standard in phytochemical and pharmacological investigations [1]. Its molecular weight is 290.48 g/mol with a predicted aqueous solubility of approximately 0.03955 mg/L at 25°C and a SwissADME bioavailability score of 0.55, indicating moderate solubility and oral absorption potential [2].

Why 13-Epimanool Cannot Be Substituted by Other Labdane Diterpenoids


Substitution of 13-Epimanool with structurally similar labdane diterpenoids such as manool or sclareol introduces critical functional divergence that compromises experimental reproducibility. Despite sharing an identical core skeleton (C20H34O) and differing only in stereochemistry at C13 (13-epimanool has 13S-hydroxy, manool has 13R-hydroxy) or oxidation state, these compounds exhibit qualitatively distinct pharmacological behaviors at nuclear receptor targets [1]. Specifically, manool functions as a partial agonist of the human constitutive androstane receptor (hCAR), whereas 13-epimanool acts as a weak partial agonist, and sclareol behaves as an antagonist [1]. This stereochemistry-dependent functional inversion demonstrates that procurement decisions based solely on structural class similarity will yield divergent and potentially confounding biological outcomes, particularly in drug metabolism and nuclear receptor studies [2].

Quantitative Evidence for Differentiated Selection of 13-Epimanool


hCAR Functional Activity: 13-Epimanool is a Weak Partial Agonist, Distinct from Manool Partial Agonist and Sclareol Antagonist

In a luciferase reporter gene assay measuring human constitutive androstane receptor (hCAR) activation, 13-epimanool was characterized as a weak partial agonist, demonstrating a distinct functional profile compared to the structurally related analog manool (partial agonist) and sclareol (antagonist) [1]. This differentiation was established under identical experimental conditions using recombinant hCAR protein and DSF binding confirmation [1].

Nuclear Receptor Pharmacology Drug Metabolism Xenobiotic Sensing

Essential Oil Composition in Picea abies: 13-Epimanool as a Predominant Component with Associated Antimicrobial Activity

GC-MS analysis of essential oil derived from Picea abies vegetative buds identified 13-epimanool as one of five predominant components, alongside D-limonene, α-cadinol, δ-cadinene, and δ-3-carene [1]. The whole essential oil exhibited significant antioxidant activity (DPPH IC50 = 53 μg/mL) and antimicrobial effects against Staphylococcus aureus [1]. While this represents a complex mixture rather than an isolated compound activity, the consistent presence of 13-epimanool in bioactive fractions supports its contribution to the observed pharmacological effects.

Phytochemistry Antimicrobial Natural Products Essential Oil Analysis

13-Epimanool Glycosides Exhibit Cytotoxic Activity Against Human Cancer Cell Lines

Four labdane-type rhamnopyranosides derived from 13-epimanool (compounds 1–4), with differently acetylated sugar moieties, were isolated from Aster veitchianus and evaluated for cytotoxic properties [1]. The isolates (compounds 2–4) demonstrated cytotoxicity against cultured human hepatoma (SMMC-7721), ovarian neoplasm (HO-8910), and leukemia (HL-60) cells [1]. However, specific IC50 values for the 13-epimanool glycosides were not provided in the accessible abstract; the study only confirmed cytotoxic activity without quantitative comparison to the aglycone or other diterpenoid glycosides.

Cytotoxicity Cancer Research Natural Product Derivatives

Occurrence and Relative Abundance of 13-Epimanool in Multiple Botanical Sources

13-Epimanool has been identified and quantified in essential oils from multiple plant species via GC-MS and GC-FID analysis. In Salvia officinalis essential oil from Iran, 13-epimanool constituted 8.11% of the total oil composition . In Picea abies wood extractives, 13-epimanool was detected at 6.31% [1]. In Abies pindrow stem essential oil from Uttarakhand, India, 13-epimanool was quantified at 2.2% [2]. In Chinese-fir wood benzene/ethanol extractives, 13-epimanool was detected at 1.77% [3]. These values provide a comparative framework for source selection based on compound yield.

Phytochemical Profiling Quality Control Botanical Standardization

Cytotoxic Fraction Association: 13-Epimanool Identified in Bioactive Extracts

Phytochemical investigation of Croton ensifolius leaves, which demonstrated cytotoxic activity against HL-60 leukemia cells (whole extract IC50 = 28.17 μg/mL; 90% MeOH fraction IC50 = 17.27 μg/mL), led to the isolation of ent-13-epimanool (2) as one of five identified compounds . The study associates 13-epimanool with the observed cytotoxic activity, though the specific contribution of the individual compound was not quantified separately from other isolated constituents.

Bioassay-Guided Fractionation Cytotoxicity Screening Natural Product Discovery

Optimal Research and Industrial Application Scenarios for 13-Epimanool


Nuclear Receptor Pharmacology Studies Requiring Weak Partial hCAR Agonist Activity

Investigators studying drug metabolism and xenobiotic sensing via the human constitutive androstane receptor (hCAR) should select 13-epimanool when a weak partial agonist is required for mechanistic studies. As demonstrated in luciferase reporter assays, 13-epimanool provides a distinct functional profile compared to the stronger partial agonist manool or the antagonist sclareol [1]. This intermediate activity level enables precise modulation of hCAR-mediated transcriptional responses, particularly valuable for structure-activity relationship studies exploring how stereochemical variation at C13 governs receptor activation kinetics and downstream gene expression profiles.

Quality Control Marker for Picea abies-Derived Phytopharmaceuticals

Due to its identification as a predominant component in Picea abies vegetative bud essential oil alongside D-limonene, α-cadinol, and δ-cadinene [1], 13-epimanool serves as a suitable analytical marker for the quality control and standardization of spruce-derived natural product preparations. Laboratories performing GC-MS or HPLC-based authentication of Picea abies materials can utilize 13-epimanool as a reference standard for identity confirmation and quantification, particularly given the essential oil's demonstrated antimicrobial activity against Staphylococcus aureus [1].

Semi-Synthetic Scaffold for Cytotoxic Diterpenoid Glycoside Development

Medicinal chemistry programs focused on labdane-type diterpenoid glycosides may utilize 13-epimanool as a core scaffold for derivatization. The isolation of four rhamnopyranosides derived from 13-epimanool from Aster veitchianus, with demonstrated cytotoxic activity against hepatoma, ovarian neoplasm, and leukemia cell lines [1], validates the compound's suitability as a starting material for glycosylation studies. Procurement of high-purity 13-epimanool enables systematic exploration of sugar moiety variation and acetylation patterns to optimize cytotoxic potency and selectivity profiles.

Essential Oil Biomarker for Salvia officinalis Authentication

Given that 13-epimanool constitutes 8.11% of Salvia officinalis essential oil from Iranian sources [1] — the highest reported abundance among systematically analyzed botanical sources — this compound represents an ideal biomarker for sage oil authentication and geographic origin verification. Analytical laboratories and essential oil manufacturers can leverage 13-epimanool reference standards to establish quantitative thresholds for product quality assessment, distinguishing authentic S. officinalis oils from adulterated or misidentified material where 13-epimanool content would deviate significantly from expected ranges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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